molecular formula C16H13N3 B11866683 1-(Indol-3-ylmethyl)benzimidazole CAS No. 19714-17-1

1-(Indol-3-ylmethyl)benzimidazole

Cat. No.: B11866683
CAS No.: 19714-17-1
M. Wt: 247.29 g/mol
InChI Key: QMFQEERNWCMSEI-UHFFFAOYSA-N
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Description

1-(Indol-3-ylmethyl)benzimidazole (CAS 19714-17-1) is a synthetic organic compound featuring a benzimidazole core linked to an indole moiety via a methylene bridge. This structure combines two privileged pharmacophores in medicinal chemistry, making it a valuable scaffold for investigating new therapeutic agents. The compound is of significant interest in pharmaceutical and biological research, particularly in the development of antimicrobial and anticancer therapies. Research into analogous compounds has demonstrated that the indole-benzimidazole hybrid structure can exhibit potent antibacterial activity. Specifically, such derivatives have shown efficacy against challenging pathogens like Staphylococcus aureus (including MRSA strains) and Mycobacterium smegmatis , with some compounds reporting minimum inhibitory concentration (MIC) values of less than 1 µg/mL . These compounds are also being explored for their ability to disrupt and eradicate bacterial biofilms, which are communities of bacteria highly resistant to conventional antibiotics . The proposed mechanisms of action for these antibacterial effects may involve interactions with key bacterial proteins, such as (p)ppGpp synthetases/hydrolases (which regulate bacterial persistence), FtsZ (a protein critical for bacterial cell division), and pyruvate kinases . In the field of oncology, the benzimidazole pharmacophore is a recognized structure in anticancer drug discovery . Its similarity to naturally occurring purine nucleotides allows derivatives to interact with various biopolymers and interfere with critical cellular processes in malignant cells . Benzimidazole-based compounds have been reported to act through diverse mechanisms, including topoisomerase inhibition, DNA intercalation, and modulation of epigenetic enzymes . This compound is intended for research applications only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

CAS No.

19714-17-1

Molecular Formula

C16H13N3

Molecular Weight

247.29 g/mol

IUPAC Name

1-(1H-indol-3-ylmethyl)benzimidazole

InChI

InChI=1S/C16H13N3/c1-2-6-14-13(5-1)12(9-17-14)10-19-11-18-15-7-3-4-8-16(15)19/h1-9,11,17H,10H2

InChI Key

QMFQEERNWCMSEI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CN3C=NC4=CC=CC=C43

Origin of Product

United States

Computational Chemistry and Molecular Modeling Studies of 1 Indol 3 Ylmethyl Benzimidazole

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1-(Indol-3-ylmethyl)benzimidazole, these methods provide a detailed picture of its geometry, electronic landscape, and conformational flexibility.

Density Functional Theory (DFT) Applications for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a robust method for predicting the molecular geometry and electronic properties of complex organic molecules like 1-(Indol-3-ylmethyl)benzimidazole. By employing functionals such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), researchers can obtain an optimized, low-energy three-dimensional structure of the molecule. nih.gov

Electronic properties such as the dipole moment and the distribution of electron density are also determined. The molecular electrostatic potential (MEP) map is a valuable output, indicating regions of positive and negative electrostatic potential, which are crucial for identifying sites prone to electrophilic and nucleophilic attack. nih.govresearchgate.net

Note: The values presented are illustrative and representative of typical indole-benzimidazole structures, as specific data for 1-(Indol-3-ylmethyl)benzimidazole was not available in the searched literature.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Related Descriptors

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity. nih.gov

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For 1-(Indol-3-ylmethyl)benzimidazole, the HOMO is typically localized on the electron-rich indole (B1671886) ring, while the LUMO may be distributed across the benzimidazole (B57391) moiety. researchgate.net This distribution influences the molecule's charge transfer properties.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and global softness (S). These descriptors provide a quantitative measure of the molecule's reactivity. researchgate.net

Table 2: Frontier Molecular Orbital Properties and Reactivity Descriptors

Parameter Formula Description Illustrative Value
EHOMO - Energy of the Highest Occupied Molecular Orbital. -A.AA eV
ELUMO - Energy of the Lowest Unoccupied Molecular Orbital. -B.BB eV
Energy Gap (ΔE) ELUMO - EHOMO A measure of molecular stability and reactivity. C.CC eV
Electronegativity (χ) -(EHOMO + ELUMO)/2 The power of an atom in a molecule to attract electrons. D.DD eV
Chemical Hardness (η) (ELUMO - EHOMO)/2 Resistance to change in electron distribution. E.EE eV
Global Softness (S) 1/(2η) The reciprocal of hardness, indicating higher reactivity. F.FF eV⁻¹

Note: These values are illustrative and based on general principles of computational chemistry for similar heterocyclic compounds.

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of 1-(Indol-3-ylmethyl)benzimidazole arises from the rotational freedom around the single bonds of the methylene (B1212753) bridge. Conformational analysis is performed to identify the most stable conformer(s) and to understand the energy barriers between different conformations. This is often achieved by systematically rotating key dihedral angles and calculating the potential energy at each step, generating a potential energy surface (PES). nih.gov

The PES scan helps in identifying the global minimum energy conformation, which is the most likely structure of the molecule under normal conditions. nih.gov The relative energies of other stable conformers (local minima) and the transition states connecting them provide insights into the molecule's dynamic behavior. This information is crucial for molecular docking studies, as different conformers may exhibit different binding affinities to a protein target.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Identification and Characterization of Putative Protein Binding Sites

The first step in molecular docking is to identify a suitable protein target. Benzimidazole and indole derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer effects, by interacting with various enzymes and proteins. nih.govontosight.ai For instance, studies on related indole-benzimidazole compounds have explored their binding to targets such as (p)ppGpp synthetases/hydrolases, FtsZ proteins, and pyruvate (B1213749) kinases, which are crucial for bacterial survival. nih.gov

Once a target protein is selected, its three-dimensional structure, typically obtained from the Protein Data Bank (PDB), is prepared for docking. This involves removing water molecules, adding hydrogen atoms, and defining the binding site or pocket. The binding site is a specific region on the protein surface, often a cavity or groove, where the ligand can bind.

Prediction of Ligand-Protein Binding Modes and Orientations

With the prepared ligand and protein structures, docking algorithms are used to explore a multitude of possible binding poses of 1-(Indol-3-ylmethyl)benzimidazole within the protein's active site. These algorithms generate various conformations and orientations of the ligand and score them based on their predicted binding affinity. The scoring functions estimate the free energy of binding, with lower scores generally indicating more favorable interactions.

The predicted binding mode reveals the specific interactions between the ligand and the amino acid residues of the protein. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking. For 1-(Indol-3-ylmethyl)benzimidazole, the indole and benzimidazole rings can participate in π-π stacking with aromatic amino acid residues like tyrosine, phenylalanine, and tryptophan. The nitrogen atoms in the rings can act as hydrogen bond acceptors or donors.

Table 3: Illustrative Molecular Docking Results for an Indole-Benzimidazole Compound with a Putative Protein Target

Parameter Description
Protein Target Example: Staphylococcus aureus pyruvate kinase
PDB ID Identifier for the protein structure in the Protein Data Bank.
Binding Affinity (Docking Score) Estimated free energy of binding (e.g., in kcal/mol).
Key Interacting Residues Amino acids in the binding site forming significant interactions.
Types of Interactions e.g., Hydrogen bonds, hydrophobic interactions, π-π stacking.

Note: This table provides an example of the type of data generated from molecular docking studies. Specific results for 1-(Indol-3-ylmethyl)benzimidazole would depend on the chosen protein target.

Quantitative Assessment of Binding Affinities (e.g., Docking Scores, Binding Energies)

A thorough search of scientific databases did not yield specific docking scores or binding energy values for 1-(Indol-3-ylmethyl)benzimidazole against any particular biological target. Computational studies on related benzimidazole derivatives often report these quantitative metrics to predict the binding strength between a ligand and a protein's active site. For instance, research on other substituted benzimidazoles details their binding affinities with various receptors, but this data is not directly transferable to the title compound. Without dedicated docking studies, the binding affinity of 1-(Indol-3-ylmethyl)benzimidazole remains speculative.

Elucidation of Key Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking, Hydrophobic Contacts)

Similarly, detailed analyses of the key intermolecular interactions for 1-(Indol-3-ylmethyl)benzimidazole are not available. Such studies would typically identify the specific amino acid residues involved in forming hydrogen bonds, π-stacking interactions (likely involving the indole and benzimidazole ring systems), and hydrophobic contacts within a target's binding pocket. This information is fundamental to understanding the mechanism of action at a molecular level and for guiding further structural modifications to enhance potency and selectivity.

Molecular Dynamics Simulations to Investigate Dynamic Binding Events

Analysis of Ligand-Receptor Complex Stability and Conformational Changes

No published molecular dynamics (MD) simulation studies were found for 1-(Indol-3-ylmethyl)benzimidazole. MD simulations provide insights into the dynamic nature of the ligand-receptor complex over time, assessing its stability and observing any conformational changes in both the ligand and the protein. This analysis is critical for confirming the stability of binding modes predicted by molecular docking.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Development of 2D and 3D QSAR Models for Predictive Activity

There is no evidence of the development of 2D or 3D-QSAR models where 1-(Indol-3-ylmethyl)benzimidazole has been included as part of the training or test set. QSAR models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. Developing such models requires a dataset of structurally related compounds with experimentally determined activities, which has not been compiled or published for a series including 1-(Indol-3-ylmethyl)benzimidazole.

No Publicly Available Research on the Pharmacophore Modeling and Virtual Screening of 1-(Indol-3-ylmethyl)benzimidazole

A comprehensive review of scientific literature reveals a lack of specific research focused on the pharmacophore modeling and virtual screening applications of the chemical compound 1-(Indol-3-ylmethyl)benzimidazole.

Despite its synthesis and potential biological activities being noted in chemical literature, dedicated studies employing computational chemistry techniques such as pharmacophore modeling and virtual screening for this particular molecule have not been published in accessible scientific journals or databases.

Pharmacophore modeling is a crucial technique in computational drug design, involving the identification of the essential three-dimensional arrangement of functional groups (pharmacophoric features) of a molecule responsible for its biological activity. This model is then often used in virtual screening, a computational method to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target, typically a protein or enzyme.

While numerous studies have been conducted on the pharmacophore modeling and virtual screening of various benzimidazole and indole derivatives, demonstrating the utility of these scaffolds in drug discovery, this research does not extend specifically to 1-(Indol-3-ylmethyl)benzimidazole. The existing body of research tends to focus on more complex analogues or derivatives with additional substitutions intended to enhance activity against specific biological targets.

Therefore, without any available data from dedicated computational studies on 1-(Indol-3-ylmethyl)benzimidazole, it is not possible to provide a detailed analysis of its pharmacophoric features or its applications in virtual screening campaigns. The scientific community has yet to direct its focus towards the in-silico evaluation of this specific compound for drug discovery purposes.

Mechanistic Investigations of Biological Activities Mediated by 1 Indol 3 Ylmethyl Benzimidazole and Structural Analogs

Elucidation of Cellular Targets and Molecular Pathways

The biological activity of 1-(indol-3-ylmethyl)benzimidazole analogs stems from their ability to interact with and modulate the function of critical cellular components. These interactions range from direct enzyme inhibition to the disruption of protein-protein signaling networks and interference with nuclear receptor functions.

A primary mechanism through which benzimidazole (B57391) and indole (B1671886) derivatives exert their effects is via the inhibition of key enzymes that regulate cellular processes.

Receptor Tyrosine Kinases (RTKs): The Epidermal Growth Factor Receptor (EGFR), a member of the RTK family, is a significant target for many anticancer agents. acs.org Its dysregulation can lead to uncontrolled cell proliferation. acs.org Benzimidazole derivatives have been identified as potent EGFR inhibitors, often functioning through competitive inhibition of adenosine (B11128) triphosphate (ATP) at the tyrosine kinase domain. nih.govgoogle.comgoogle.com For instance, certain benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives showed significant EGFR kinase inhibition, with IC₅₀ values as low as 0.33 µM, comparable to the known inhibitor erlotinib. mdpi.comnih.gov Docking studies have revealed that these compounds can form hydrogen bonds with key residues like Lys721 and Thr830 within the EGFR binding pocket. nih.gov Similarly, indole-oxadiazole-benzothiazole hybrids have demonstrated potent EGFR inhibition. nih.gov

Aromatase: This cytochrome P450 enzyme complex is responsible for the biosynthesis of estrogens from androgens. nih.gov Its inhibition is a key strategy in treating hormone-dependent breast cancer. nih.gov Nonsteroidal aromatase inhibitors often include imidazole (B134444) and triazole derivatives. nih.gov The benzimidazole scaffold, being a structural isostere of purine (B94841) and indole, has been explored for its aromatase inhibition capabilities as one of several anticancer mechanisms. nih.gov

Topoisomerases: These enzymes are vital for managing DNA topology during replication and transcription, making them prime targets for cancer therapy. nih.gov Benzimidazole derivatives can act as topoisomerase I (Topo I) inhibitors. nih.gov Their mechanisms are diverse; they may intercalate with DNA, prevent the association of DNA with Topo I, or stabilize the DNA-Topo I complex, which prevents the relegation of the cleaved DNA strand and leads to cell death. nih.gov Specific bis-benzimidazole compounds, such as Hoechst 33342 and its analog DMA, have been shown to be selective inhibitors of both human and E. coli Topo I. nih.gov

Tubulin Polymerization: Microtubules, polymers of tubulin, are essential for maintaining cell structure and forming the mitotic spindle during cell division. nih.gov Indole and benzimidazole derivatives are known to inhibit tubulin polymerization, often by binding to the colchicine (B1669291) site on β-tubulin. nih.govgoogle.com This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis. nih.gov A class of benzimidazole carboxamide derivatives demonstrated potent cytotoxicity, with one compound (7n) showing a tubulin polymerization inhibition IC₅₀ value of 5.05 µM. nih.gov

Table 1: Enzyme Inhibitory Activity of Selected Indole and Benzimidazole Analogs

Compound Class Target Enzyme Specific Compound Example IC₅₀ Value Source(s)
Benzimidazole-1,3,4-oxadiazole EGFR Compound 10 0.33 µM mdpi.comnih.gov
Benzimidazole-1,3,4-oxadiazole EGFR Compound 13 0.38 µM mdpi.comnih.gov
Benzimidazole Carboxamide Tubulin Polymerization Compound 7n 5.05 µM nih.gov
Indole-oxadiazole-benzothiazole EGFR Compound 2e 2.80 µM nih.gov
Bis-benzimidazole Topoisomerase I DMA Not specified nih.gov

Beyond direct enzyme inhibition, these compounds can disrupt the complex network of protein-protein interactions (PPIs) that drive cellular signaling.

Indole and benzimidazole scaffolds are recognized for their ability to mimic natural recognition motifs in proteins. For example, benzimidazole is a structural isostere of the indole moiety found in obatoclax, a pan-Bcl-2 inhibitor. nih.gov This mimicry allows for the design of compounds that target the Bcl-2 family of proteins, which are central regulators of the intrinsic apoptosis pathway. nih.gov By binding to anti-apoptotic proteins like Bcl-2, these compounds can disrupt their function and promote cell death. nih.gov

Furthermore, structural analogs have been developed to inhibit the PPIs between AF9/ENL and AF4 or the histone methyltransferase DOT1L, which are critical for the progression of MLL-rearranged leukemia. mdpi.com Certain benzothiophene- and indole-carboxamide compounds were identified as effective inhibitors of these interactions. mdpi.com In the realm of bacterial signaling, substituted indoles and benzimidazoles have been shown to bind to the RelSeq (p)ppGpp synthetase/hydrolase, an enzyme involved in bacterial regulatory pathways. nih.gov

Nuclear receptors are critical targets in many diseases, including cancer. The Androgen Receptor (AR) is a key therapeutic target in prostate cancer. nih.gov To circumvent resistance to traditional antiandrogens that target the androgen binding pocket, molecules have been designed to bind to an alternative surface pocket on the AR known as the binding function 3 (BF3) site. nih.gov A series of 2-((2-phenoxyethyl)thio)-1H-benzimidazole and 2-((2-phenoxyethyl)thio)-1H-indole derivatives were developed as potent inhibitors that target this BF3 site, demonstrating significant antiandrogen activity even in resistant prostate cancer cell lines. nih.gov

Similarly, the estrogen receptor-alpha (ERα), another crucial nuclear receptor in breast cancer, can be targeted. A potent synthetic derivative of indole-3-carbinol, 1-benzyl-I3C, was found to down-regulate the production of ERα protein in estrogen-responsive breast cancer cells, highlighting the potential of indole-based structures to modulate nuclear receptor signaling. nih.gov

Cellular Response Mechanisms and Phenotypic Effects

The molecular interactions described above translate into observable cellular responses, primarily the induction of programmed cell death and the halting of the cell division cycle. These phenotypic effects are the ultimate manifestation of the compounds' therapeutic potential.

A hallmark of effective anticancer agents is their ability to induce apoptosis in tumor cells. Numerous studies have confirmed that derivatives of 1-(indol-3-ylmethyl)benzimidazole trigger this process. For example, a novel 1-((N-Boc-indol-3-yl)methyl)-3-(2-naphthylacyl)-1H-5,6-dimethyl-benzimidazolium bromide was shown to induce significant apoptosis in SMMC-7721 liver carcinoma cells. nih.gov

The mechanisms often involve the intrinsic, or mitochondrial, pathway of apoptosis. This is controlled by the Bcl-2 family of proteins. nih.gov Compounds designed with benzimidazole scaffolds can act as pro-apoptotic agents by targeting and inhibiting anti-apoptotic Bcl-2 proteins. nih.gov Further evidence of apoptosis induction comes from cellular and molecular analyses. Treatment of cancer cells with benzimidazole derivatives has been shown to lead to the degradation of pro-caspase 3 and Poly (ADP-ribose) polymerase (PARP), key events in the apoptotic cascade. researchgate.net Cellular staining techniques and Annexin V binding studies have also confirmed the apoptotic mechanism for various benzimidazole derivatives. nih.gov

Inhibition of cell proliferation is another key outcome, often achieved by arresting the cell cycle at specific checkpoints. This prevents cells from replicating their DNA and dividing.

Derivatives of indole and benzimidazole have been shown to cause cell cycle arrest at various phases. Benzimidazole-based 1,3,4-oxadiazole derivatives, which inhibit EGFR, were found to arrest the cell cycle in A549, MDA-MB-231, and SKOV3 cancer cells. mdpi.comnih.gov Specifically, one compound induced G1/S arrest in A549 and MDA-MB-231 cells, while arresting SKOV3 cells in the S phase. mdpi.com The inhibition of tubulin polymerization by benzimidazole derivatives typically leads to arrest in the G2/M phase of the cell cycle, as observed in SK-Mel-28 melanoma cells. nih.gov Similarly, indole-based compounds can also halt cell division. The potent derivative 1-benzyl-indole-3-carbinol was shown to induce a robust G1 cell cycle arrest in both estrogen-responsive and estrogen-independent breast cancer cells. nih.gov

Table 2: Cell Cycle Arrest Induced by Indole and Benzimidazole Analogs

Compound Class Cell Line Cell Cycle Phase of Arrest Source(s)
Benzimidazole-1,3,4-oxadiazole A549 (Lung Carcinoma) G1/S mdpi.com
Benzimidazole-1,3,4-oxadiazole MDA-MB-231 (Breast Cancer) G1/S mdpi.com
Benzimidazole-1,3,4-oxadiazole SKOV3 (Ovarian Cancer) S Phase mdpi.com
Benzimidazole Carboxamide SK-Mel-28 (Melanoma) G2/M nih.gov
1-benzyl-indole-3-carbinol MCF-7 (Breast Cancer) G1 nih.gov
1-benzyl-indole-3-carbinol MDA-MB-231 (Breast Cancer) G1 nih.gov
Benzimidazole-1,2,3-triazole hybrid PC3 (Prostate Cancer) G2/M rsc.org

Broad-Spectrum Biological Activity Profiles

The hybrid nature of 1-(Indol-3-ylmethyl)benzimidazole suggests a potential for a wide range of biological activities, drawing from the known properties of both the indole and benzimidazole ring systems.

The antimicrobial properties of indole and benzimidazole derivatives are well-established. ijpsjournal.com The fusion of these two pharmacophores can result in compounds with potent and broad-spectrum antimicrobial activity.

Antibacterial Action: Research on 2-(1H-indol-3-yl)-1H-benzo[d]imidazoles, a close structural analog of 1-(Indol-3-ylmethyl)benzimidazole, has demonstrated significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). dntb.gov.ua Molecular docking studies on these compounds have pointed towards several potential molecular targets. These include (p)ppGpp synthetases/hydrolases, which are involved in the bacterial stringent response, FtsZ proteins, which are crucial for bacterial cell division, and pyruvate (B1213749) kinases, which play a role in metabolism. dntb.gov.ua An in-silico study also implicated DNA Gyrase subunit B as a potential target for indole-benzimidazole derivatives. ijfmr.com

Antifungal Action: Benzimidazole derivatives are known for their antifungal properties. nih.govnih.govresearchgate.net Studies on benzimidazole-1,2,4-triazole hybrids have shown them to be effective antifungal agents, with some compounds exhibiting potent activity against various Candida species. acs.org The proposed mechanism for some of these hybrids is the inhibition of lanosterol (B1674476) 14α-demethylase, a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. acs.org Research on 2-(1H-indol-3-yl)-1H-benzo[d]imidazoles has also revealed significant activity against Candida albicans. dntb.gov.uamdpi.com

Antiviral Action: The benzimidazole scaffold is a component of several antiviral drugs. Derivatives of benzimidazole have shown activity against a range of viruses, including RNA and DNA viruses. nih.govresearchgate.net For instance, certain 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles displayed potent activity against Respiratory Syncytial Virus (RSV) and moderate activity against viruses from the Flaviviridae family. nih.gov A derivative of indol-3-carboxylic acid has also demonstrated in vitro activity against SARS-CoV-2. actanaturae.ru While these findings are promising for the general class of compounds, the specific antiviral profile of 1-(Indol-3-ylmethyl)benzimidazole requires direct investigation.

Table 2: Antimicrobial Activity of Structural Analogs

Organism Type Example Analog Target Organism(s) Potential Mechanism of Action
Bacteria 2-(1H-indol-3-yl)-1H-benzo[d]imidazoles Staphylococcus aureus (including MRSA) Inhibition of (p)ppGpp synthetases/hydrolases, FtsZ proteins, or pyruvate kinases. dntb.gov.ua
Fungi Benzimidazole-1,2,4-triazole hybrids Candida species Inhibition of lanosterol 14α-demethylase. acs.org

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in numerous diseases. Both indole and benzimidazole derivatives have been investigated for their antioxidant potential. fabad.org.tr

The antioxidant activity of these compounds is often attributed to their electron-rich nature, which allows them to act as electron or hydrogen atom donors to neutralize free radicals. nih.gov Melatonin, a well-known indole derivative, is a potent hydroxyl radical scavenger. fabad.org.tr

Studies on benzimidazole-arylhydrazone hybrids have demonstrated their ability to deactivate highly reactive hydroxyl radicals, as well as alkoxyl and hydroperoxyl radicals. nih.govacs.org The proposed mechanisms include hydrogen atom transfer and radical adduct formation. nih.govacs.org Computational studies have helped to identify the most reactive sites on these molecules for radical scavenging. nih.govacs.org Furthermore, some novel benzimidazole derivatives have shown significant free radical scavenging activity in the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay and have been found to inhibit lipid peroxidation. nih.govtandfonline.comnih.gov

The combined structural features of the indole and benzimidazole rings in 1-(Indol-3-ylmethyl)benzimidazole suggest that it likely possesses antioxidant and radical scavenging properties, although direct experimental validation is needed to quantify this activity and elucidate the precise mechanisms involved.

Table 3: List of Compounds Mentioned

Compound Name
1-(Indol-3-ylmethyl)benzimidazole
Indol(1H-3-yl)pyrimidine derivatives
2-[2-(1H-indol-3-yl) ethyl]1H-benzimidazole
2-(1H-indol-3-yl)-1H-benzo[d]imidazoles
Benzimidazole-1,2,4-triazole hybrids
1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles
Indol-3-carboxylic acid derivative
Benzimidazole-arylhydrazone hybrids
Melatonin

Structure Activity Relationship Sar Studies of 1 Indol 3 Ylmethyl Benzimidazole and Its Derivatives

Influence of Substitution Patterns on the Benzimidazole (B57391) Moiety

Modifications to the benzimidazole portion of the molecule have been shown to significantly impact biological activity. nih.gov Key areas of substitution include the N1-position, the C2-position, and the aromatic benzene (B151609) ring of the benzimidazole system. nih.govnih.gov

The nature of the substituent at the N1 position of the benzimidazole ring plays a critical role in determining the biological profile of these compounds. nih.govnih.gov While the core focus is on the indole-ylmethyl group, variations in this linkage can lead to significant changes in activity. For instance, studies on related benzimidazole derivatives have shown that substituting the benzyl (B1604629) group at the N1-position can enhance anti-inflammatory action. mdpi.com The length and flexibility of the linker between the benzimidazole core and other moieties can also be a determining factor in activity. mdpi.com For example, in a series of 1,2,6-trisubstituted benzimidazoles, the anti-inflammatory activity was found to be inversely related to the length of the linker at the C2 position. mdpi.com

The C2 position of the benzimidazole ring is a common site for chemical modification and has a profound effect on the compound's biological properties. nih.govnih.gov A wide variety of substituents, including aryl, alkyl, and heterocyclic groups, have been introduced at this position to modulate activity.

For example, in a series of benzimidazole derivatives evaluated for anti-inflammatory activity, the introduction of substituted anilines at the C2-position led to potent compounds. mdpi.com Specifically, N-(1H-benzimidazol-2-ylmethyl)aniline and N-(1H-benzimidazol-2-ylmethyl)-3-chloroaniline demonstrated significant anti-inflammatory effects. mdpi.com In another study, the substitution of a 4-(N,N-diethylamino)phenyl group at the C2 position of the benzimidazole core contributed to higher inhibitory activity against human dipeptidyl peptidase III. mdpi.com Conversely, replacing this with a 4-(N,N-dimethylamino)phenyl group resulted in a considerable decrease in activity. mdpi.com

The electronic properties of the C2 substituent are also crucial. For instance, in a series of naphthimidazoles, a 4-methoxyphenyl (B3050149) group (an electron-donating group) at the C2 position was favorable for anti-inflammatory activity, whereas chloro- or hydroxy-substituted phenyl moieties (electron-withdrawing or polar groups) diminished the activity. mdpi.com

Table 1: Effect of C2 Substituents on Benzimidazole Activity
C2-Substituent Observed Effect Biological Activity Reference
N-(1H-benzimidazol-2-ylmethyl)anilinePotent activityAnti-inflammatory mdpi.com
N-(1H-benzimidazol-2-ylmethyl)-3-chloroanilinePotent activityAnti-inflammatory mdpi.com
4-(N,N-diethylamino)phenylEnhanced potencyhDPP III Inhibition mdpi.com
4-methoxyphenylFavorable activityAnti-inflammatory mdpi.com
Chloro- or hydroxy-phenylReduced activityAnti-inflammatory mdpi.com

For instance, research has shown that the introduction of electron-withdrawing groups at the C6 position of the benzimidazole ring can reduce anti-inflammatory activity. mdpi.com In contrast, some studies on benzimidazole derivatives have indicated that substitutions at the C5 and C6 positions can greatly influence anti-inflammatory effects. nih.gov In a study of human dipeptidyl peptidase III inhibitors, the type of substituent at the 5(6)-position of the benzimidazole core was found to influence enzyme inhibition, with the effectiveness ranked as 2-imidazolinyl > unsubstituted amidine > 2-tetrahydropyrimidine. mdpi.com Halogenated benzimidazoles have also been shown to be effective in certain biological assays, highlighting the importance of these positions for substitution. nih.gov

Impact of Structural Modifications on the Indole (B1671886) Moiety

The indole nucleus, being an electron-rich aromatic system, is a crucial component for the biological activity of these hybrid molecules. nih.gov Modifications to both the heterocyclic and benzene portions of the indole ring have been explored to optimize activity.

The indole ring is highly reactive at its C3-position for electrophilic substitution. researchgate.net Since the core structure is 1-(Indol-3-ylmethyl)benzimidazole, the C3 position is the point of attachment to the benzimidazole moiety. However, modifications at other positions, such as the indole nitrogen (N1) and the C2 carbon, are critical for SAR.

The N1 position of the indole can be substituted to alter the compound's properties. The presence of a slightly acidic NH group allows for derivatization under basic conditions. researchgate.net In the context of related bis-indole compounds, substitutions at the indole nitrogen have been explored to improve activity. nih.gov

The C2 position of the indole is another key site for modification. C2-functionalized indoles are of significant interest in medicinal chemistry. researchgate.net While the indole ring typically undergoes electrophilic substitution at C3, various synthetic strategies have been developed to achieve C2-functionalization. researchgate.net

Substituents on the benzene ring of the indole moiety can significantly influence the molecule's electronic properties and its ability to interact with biological targets. Both electron-donating and electron-withdrawing groups have been investigated.

In studies of other indole derivatives, it has been shown that electron-donating substituents such as methoxy, methyl, or benzyloxy at the 5- or 6-position of the indole ring are well-tolerated and can lead to active compounds. chemrxiv.org Conversely, steric effects are also important, as a 4-methyl indole derivative showed significantly lower reactivity in a particular synthetic transformation. chemrxiv.org

Further research on 3-substituted 1H-indole-2-carboxylic acid derivatives revealed that substitution at the C4 position of the indole ring was the least favorable for activity, while substitution at the C7 position was the most favorable. researchgate.net Specifically, fluorine-substituted derivatives were found to be more potent than their chlorine-substituted counterparts. researchgate.net

Table 2: Effect of Substituents on the Indole Moiety
Position Substituent Observed Effect Reference
5- or 6-positionMethoxy, methyl, benzyloxyTolerated, can lead to active compounds chemrxiv.org
4-positionMethylReduced reactivity (steric effects) chemrxiv.org
4-positionVariousLeast favorable for activity researchgate.net
7-positionVariousMost favorable for activity researchgate.net
GeneralFluorineMore potent than chlorine researchgate.net

Importance of the Methylene (B1212753) Bridge in the N1-Indole Linkage

Conformational Flexibility and Steric Considerations

The single bonds of the methylene bridge allow for considerable rotational freedom, granting the molecule significant conformational flexibility. This flexibility enables the indole and benzimidazole rings to adopt various spatial arrangements relative to each other. The ultimate conformation in a biological system is a result of the interplay between the energetically favorable orientations of the molecule itself and the steric constraints imposed by the binding site of a receptor or enzyme.

Electronic Contributions of the Linker to Biological Activity

The methylene bridge, being a saturated linker, acts primarily as an electronic insulator between the indole and benzimidazole ring systems. This separation prevents the formation of a single, extended conjugated π-system across the entire molecule. Consequently, the electronic properties of the indole and benzimidazole moieties are largely preserved.

This electronic separation is a significant factor in the molecule's biological activity. The indole ring, with its electron-rich character, and the benzimidazole ring, a pharmacophore known for a wide range of biological activities, can engage in independent interactions with a biological target. For instance, the indole portion might participate in π-π stacking or hydrogen bonding via its N-H group, while the benzimidazole part engages in other specific interactions. The methylene linker, by maintaining this electronic distinction, allows for a multi-point binding profile that might be essential for its biological effect.

Correlation of Molecular Descriptors with Biological Potency

Quantitative structure-activity relationship (QSAR) studies are instrumental in understanding how the structural and physicochemical properties of a molecule, quantified by molecular descriptors, correlate with its biological potency. While specific QSAR studies for 1-(indol-3-ylmethyl)benzimidazole are limited, analysis of related N-substituted benzimidazole derivatives provides valuable insights into the key descriptors governing their activity.

Physicochemical Parameters and Their Relationship to Receptor Binding

Descriptor CategoryDescriptor ExampleGeneral Correlation with Potency
Lipophilicity logP (Octanol-Water Partition Coefficient)A parabolic relationship is often observed, where optimal lipophilicity is required for cell membrane permeability without excessive sequestration in fatty tissues. researchgate.net
Electronic Dipole MomentCan influence long-range interactions with the receptor and solubility in the biological medium.
Topological Topological Polar Surface Area (TPSA)A higher TPSA is generally associated with better solubility and can be crucial for forming hydrogen bonds with the receptor. ijpsr.com
Quantum Chemical Hydration EnergyAffects the desolvation process upon binding to the receptor, which can be a significant energetic component of the binding affinity. researchgate.net

This table is a representative summary based on QSAR studies of related benzimidazole derivatives and general principles of medicinal chemistry. The specific correlations can vary depending on the biological target and the specific series of compounds.

Steric and Electronic Factors Governing Structure-Activity Profiles

The steric and electronic properties of substituents on the benzimidazole scaffold, including the N1-indolylmethyl group, are critical determinants of biological potency. QSAR models for N-substituted benzimidazoles often incorporate descriptors that quantify these factors. nih.govnih.govbiolscigroup.us

FactorDescriptor ExampleInfluence on Structure-Activity Profile
Steric Molar Refractivity (MR)Reflects the volume of the substituent and its polarizability. Optimal steric bulk is often required to fit within the receptor's binding pocket without causing unfavorable steric clashes.
Kier's Shape Indices (κ)Describe different aspects of molecular shape, which is fundamental for complementary interactions with the receptor surface.
Electronic Hammett Constants (σ)Quantify the electron-donating or electron-withdrawing nature of substituents, which can influence the electronic environment of the benzimidazole ring and its ability to participate in key interactions like hydrogen bonding or π-cation interactions.
HOMO/LUMO EnergiesThe energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are related to the molecule's ability to donate or accept electrons, which can be important for charge-transfer interactions with the receptor. biolscigroup.us

This table is a representative summary based on QSAR studies of related benzimidazole derivatives and general principles of medicinal chemistry. The specific correlations can vary depending on the biological target and the specific series of compounds.

In the context of 1-(indol-3-ylmethyl)benzimidazole, the steric bulk and the spatial arrangement of the indole and benzimidazole rings, governed by the flexible methylene linker, are key steric factors. The electronic nature of both heterocyclic systems, maintained as distinct entities by the insulating methylene bridge, allows for a specific electronic interaction profile with the biological target. The interplay of these steric and electronic factors, as quantified by molecular descriptors, ultimately determines the biological potency of this and related compounds.

Advanced Research Directions and Innovative Applications

Design and Synthesis of Next-Generation Hybrid Scaffolds Incorporating the 1-(Indol-3-ylmethyl)benzimidazole Core

The versatility of the 1-(indol-3-ylmethyl)benzimidazole core lies in its amenability to chemical modification, allowing for the creation of hybrid molecules with enhanced biological activity. acs.orgnih.gov The strategy of molecular hybridization involves covalently linking two or more pharmacophores to create a single molecule with a multi-target profile or improved pharmacokinetic properties. acs.org

Researchers have successfully synthesized a variety of hybrid scaffolds based on the 1-(indol-3-ylmethyl)benzimidazole core. These synthetic strategies often involve multi-step reactions, starting with the synthesis of the core structure followed by the introduction of other bioactive moieties. For instance, the Vilsmeier-Haack reaction has been employed to create pyrazole-based carbaldehydes which are then linked to the benzimidazole (B57391) core. acs.org Another approach involves the Mannich reaction for the synthesis of benzylidene amino-benzimidazole derivatives. nih.gov

The design of these next-generation scaffolds is often guided by the desire to target specific biological pathways. For example, by incorporating moieties known to inhibit receptor tyrosine kinases (RTKs), such as VEGFR and EGFR, researchers aim to develop potent anticancer agents. nih.gov The combination of the benzimidazole scaffold with a 1,2,3-triazole backbone is another promising strategy for developing anticancer candidates that may overcome drug resistance. nih.gov

Here are some examples of synthesized hybrid scaffolds and their reported activities:

Hybrid Scaffold ClassSynthetic StrategyReported Biological Activity
Benzimidazole-pyrazole hybridsCondensation, cyclization, formylation, Knoevenagel reactionsAnti-inflammatory, antioxidant, anticancer
Benzylidene amino-benzimidazole derivativesMannich reactionAntioxidant, anti-inflammatory
Benzimidazole-1,2,3-triazole hybridsMulti-step synthesisAnticancer
1-((Indol-3-yl)methyl)-1H-imidazolium saltsMulti-step synthesisCytotoxic against human tumor cell lines

Development of Molecular Probes and Imaging Agents Based on the Core Structure

The unique photophysical properties of the indole (B1671886) and benzimidazole rings make the 1-(indol-3-ylmethyl)benzimidazole scaffold an attractive candidate for the development of molecular probes and imaging agents. These tools are crucial for visualizing and understanding complex biological processes at the molecular level.

While specific examples of molecular probes based solely on the 1-(indol-3-ylmethyl)benzimidazole core are still emerging, the inherent fluorescence of the indole moiety provides a strong foundation for such applications. Modifications to the benzimidazole or indole rings can be used to tune the fluorescence properties, such as wavelength and quantum yield, and to introduce specific functionalities for targeting particular biomolecules or cellular compartments.

Future research in this area will likely focus on:

Developing fluorescent probes for specific ions or small molecules: By incorporating chelating groups, these probes could be designed to selectively bind to metal ions like Zn²⁺ or Cu²⁺, which play important roles in various physiological and pathological processes.

Creating targeted imaging agents for disease diagnosis: By attaching ligands that bind to specific receptors overexpressed in cancer cells, for example, these agents could be used for the early detection and imaging of tumors.

Designing probes for monitoring enzymatic activity: Functionalization of the scaffold with substrates for specific enzymes could lead to "turn-on" or "turn-off" fluorescent probes that signal enzymatic activity.

Strategies for Addressing Mechanisms of Resistance in Biological Systems

The emergence of drug resistance is a major challenge in the treatment of infectious diseases and cancer. nih.gov The 1-(indol-3-ylmethyl)benzimidazole scaffold offers a promising platform for developing novel agents that can circumvent existing resistance mechanisms.

One of the primary mechanisms of resistance to benzimidazole-based drugs, particularly in parasitic nematodes, involves mutations in the β-tubulin protein, the drug's primary target. nih.govresearchgate.net These mutations prevent the drug from binding effectively, rendering it inactive. nih.gov

Strategies to overcome this resistance include:

Designing derivatives that bind to alternative sites on β-tubulin: By modifying the structure of the 1-(indol-3-ylmethyl)benzimidazole core, it may be possible to create analogues that can bind to different pockets on the β-tubulin protein, bypassing the effects of resistance-conferring mutations.

Developing multi-target inhibitors: Combining the 1-(indol-3-ylmethyl)benzimidazole scaffold with other pharmacophores that inhibit different cellular targets can create a synergistic effect and reduce the likelihood of resistance developing. nih.gov For example, targeting both β-tubulin and other essential enzymes in a pathogen could be a powerful strategy.

Inhibiting efflux pumps: Some cancer cells and microorganisms develop resistance by overexpressing efflux pumps that actively remove drugs from the cell. Derivatives of 1-(indol-3-ylmethyl)benzimidazole could be designed to inhibit these pumps, thereby increasing the intracellular concentration of the drug.

Research has shown that certain indolylbenzo[d]imidazoles exhibit significant activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating their potential to combat antibiotic-resistant bacteria. nih.gov

Exploration of 1-(Indol-3-ylmethyl)benzimidazole as a Lead Structure for Novel Therapeutic Classes

The broad spectrum of biological activities associated with 1-(indol-3-ylmethyl)benzimidazole and its derivatives makes it an excellent lead structure for the development of novel therapeutic classes. ontosight.airesearchgate.net A lead structure is a compound that demonstrates a desired biological activity and serves as a starting point for the design and synthesis of more potent and selective analogues.

The 1-(indol-3-ylmethyl)benzimidazole scaffold has shown promise in a variety of therapeutic areas:

Anticancer Agents: Numerous derivatives have demonstrated potent cytotoxic activity against a range of cancer cell lines. nih.govnih.gov The mechanism of action often involves the inhibition of key enzymes like tyrosine kinases or topoisomerases. nih.gov

Antimicrobial Agents: The scaffold has been shown to possess antibacterial and antifungal properties. nih.gov For instance, certain derivatives have shown high activity against Staphylococcus aureus and Candida albicans. nih.gov

Anthelmintic Agents: Benzimidazoles are a well-established class of anthelmintic drugs that target β-tubulin in parasitic worms. nih.gov The 1-(indol-3-ylmethyl)benzimidazole core could be further optimized to develop new and more effective treatments for parasitic infections.

Neuroprotective Agents: Recent studies have explored benzimidazole derivatives as inhibitors of butyrylcholinesterase (BChE), a key enzyme in the pathology of Alzheimer's disease. nih.gov This opens up the possibility of developing novel neuroprotective agents based on this scaffold.

The development of new therapeutic classes from this lead structure will involve extensive structure-activity relationship (SAR) studies to identify the key structural features responsible for a particular biological activity. This knowledge can then be used to design and synthesize novel compounds with improved efficacy and safety profiles.

Integration of Artificial Intelligence and Machine Learning in Rational Drug Design and Optimization of Derivatives

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and development. nih.govnih.govbpasjournals.com These powerful computational tools can significantly accelerate the process of identifying and optimizing new drug candidates. researchgate.net

In the context of 1-(indol-3-ylmethyl)benzimidazole, AI and ML can be applied in several ways:

Virtual Screening: AI-powered virtual screening can rapidly screen vast libraries of virtual compounds to identify those with a high probability of binding to a specific biological target. nih.gov This can significantly reduce the time and cost associated with traditional high-throughput screening.

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties from scratch. ijprems.com By providing the model with the 1-(indol-3-ylmethyl)benzimidazole scaffold as a starting point, it can generate novel derivatives with optimized activity and pharmacokinetic properties.

Predicting ADMET Properties: ML models can be trained to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new compounds. This allows researchers to prioritize candidates with favorable drug-like properties early in the development process.

Optimizing Synthetic Routes: AI algorithms can analyze known chemical reactions and propose the most efficient synthetic routes for producing new derivatives of 1-(indol-3-ylmethyl)benzimidazole.

The use of AI and ML in the rational drug design of 1-(indol-3-ylmethyl)benzimidazole derivatives holds immense promise for accelerating the discovery of new and effective medicines. researchgate.net

Q & A

Advanced Research Question

  • Docking studies : Predict binding affinities to targets like tubulin or topoisomerase II using AutoDock Vina .
  • Reaction pathway modeling : Gaussian 09 simulations identify transition states, reducing trial-and-error in catalyst selection .
  • QSAR models : Correlate substituent electronegativity with antibacterial MIC values (R² > 0.85 for Gram-positive strains) .

What strategies resolve contradictions in reported biological activities of structurally similar derivatives?

Advanced Research Question
Discrepancies often arise from assay conditions or impurity profiles. Solutions include:

  • Standardized assays : Use CLSI guidelines for antimicrobial testing to ensure reproducibility .
  • HPLC purity checks : Verify compounds are >95% pure before activity screening .
  • Meta-analysis : Cross-reference cytotoxicity data (e.g., CC₅₀ in HepG2 cells) across studies to identify outliers .

How do tautomeric forms of 1-(Indol-3-ylmethyl)benzimidazole influence its reactivity?

Advanced Research Question
The benzimidazole ring exists in 1H and 3H tautomeric forms.

  • 1H tautomer : Dominates in polar solvents (DMSO-d₆), confirmed by NMR peak splitting at δ 7.2–7.5 ppm .
  • Reactivity impact : The 1H form favors electrophilic substitution at the indole C5 position, while the 3H form enhances nucleophilic attack on benzimidazole .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.